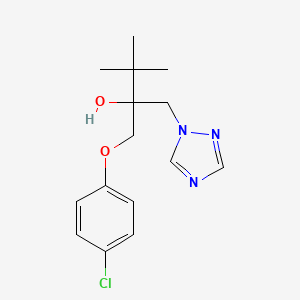
Texasin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Texasin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus natürlichen Quellen wie Baptisia australis unter Verwendung von Lösungsmitteln wie Ethanol . Der Extraktionsprozess umfasst in der Regel die folgenden Schritte:
Extraktion: Das Pflanzenmaterial wird gemahlen und in 95%igem Ethanol eingeweicht.
Filtration: Das Gemisch wird filtriert, um feste Rückstände zu entfernen.
Konzentration: Das Filtrat wird unter vermindertem Druck konzentriert, um einen Rohextrakt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann großtechnische Extraktions- und Reinigungsprozesse umfassen. Die Verwendung fortschrittlicher chromatographischer Techniken und optimierter Reaktionsbedingungen stellt die effiziente Produktion von this compound mit hoher Reinheit sicher .
Analyse Chemischer Reaktionen
Reaktionstypen: Texasin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroisoflavonen führen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden zur Acetylierung bzw. Benzoylierung verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroisoflavone.
Substitution: Acetylierte und benzoylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Texasin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zur Isoflavonchemie und -reaktivität verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Ein wichtiger Mechanismus beinhaltet die Regulation von Stresssignalwegen des endoplasmatischen Retikulums, insbesondere des PERK/eIF2α/ATF4/CHOP-Signalwegs . This compound hat gezeigt, dass es die neuronale Apoptose durch Modulation der Expression von Proteinen, die an diesem Signalweg beteiligt sind, wie Bcl-2, PERK, eIF2α, ATF4, CHOP, Bax und gespaltenes Caspase-3, hemmt . Darüber hinaus bildet this compound Wasserstoffbrückenbindungen mit Resten im Scharnier-β-Strang von PERK, was für seine inhibitorische Aktivität entscheidend ist .
Wirkmechanismus
Texasin exerts its effects through various molecular targets and pathways. One key mechanism involves the regulation of endoplasmic reticulum stress pathways, specifically the PERK/eIF2α/ATF4/CHOP signaling pathway . This compound has been shown to inhibit neuronal apoptosis by modulating the expression of proteins involved in this pathway, such as Bcl-2, PERK, eIF2α, ATF4, CHOP, Bax, and Cleaved caspase-3 . Additionally, this compound forms hydrogen bonds with residues in the hinge β-strand of PERK, which is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Texasin ist unter den Isoflavonen aufgrund seiner spezifischen molekularen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Genistein: Ein weiteres Isoflavon mit ähnlichen entzündungshemmenden und neuroprotektiven Eigenschaften.
Daidzein: Bekannt für seine östrogene Aktivität und potenzielle gesundheitliche Vorteile.
Biochanin A: Ein Isoflavon mit Antikrebs- und entzündungshemmenden Eigenschaften.
Im Vergleich zu diesen Verbindungen hat this compound unterschiedliche neuroprotektive Wirkungen und einen einzigartigen Wirkmechanismus gezeigt, der den PERK/eIF2α/ATF4/CHOP-Signalweg betrifft .
Eigenschaften
IUPAC Name |
6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOYVFHJDNKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237860 | |
| Record name | 6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897-46-1 | |
| Record name | Texasin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Texasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEXASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMX87X8ZF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)
